molecular formula C11H19N3O6 B8071150 (2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

Cat. No.: B8071150
M. Wt: 289.29 g/mol
InChI Key: SPLUHYDIQKURQW-BQBZGAKWSA-N
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Description

Ophthalmic Acid, with the systematic IUPAC name (2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid, is a naturally occurring tripeptide analogue of glutathione in which the cysteine moiety is replaced by L-2-aminobutyric acid . This structural similarity makes it a valuable compound in biochemical research, particularly in the study of redox biology and metabolic pathways. It serves as a critical research tool for investigating the role of glutathione and related enzymes, such as glutathione S-transferases, in cellular detoxification processes and oxidative stress responses . The compound's specific research value lies in its application as a biomarker for oxidative stress and its use in competitive inhibition studies to elucidate the mechanism of action of glutathione-dependent enzymes . With a molecular formula of C11H19N3O6 and a molecular weight of 289.29 g/mol, it is offered as a high-purity white to off-white lyophilized powder to ensure consistent and reliable experimental results . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6/c1-2-6(12)10(18)14(5-9(16)17)8(15)4-3-7(13)11(19)20/h6-7H,2-5,12-13H2,1H3,(H,16,17)(H,19,20)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLUHYDIQKURQW-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid, also known as a derivative of glutamic acid, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19N3O6
  • Molecular Weight : 289.288 g/mol
  • Synonyms : 5-Oxo-L-norvaline, gamma-Glutamyl semialdehyde

The compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity.

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, particularly matrix metalloproteinases (MMPs). MMPs play a crucial role in the degradation of extracellular matrix components and are implicated in various pathological conditions, including cancer and arthritis. Inhibition of MMPs can lead to reduced tumor invasion and metastasis .
  • Metabolic Pathways : As a metabolite found in various organisms, including Escherichia coli and Homo sapiens, the compound participates in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. Its role as a human metabolite suggests potential physiological functions that warrant further investigation .

Biological Studies

Several studies have investigated the biological effects of this compound:

  • Case Study 1 : A study focused on the compound's effects on cell migration and invasion in cancer cell lines demonstrated that it significantly inhibited these processes by modulating MMP activity. The findings suggest that this compound could have therapeutic potential in cancer treatment .
  • Case Study 2 : Research involving animal models showed that administration of the compound resulted in alterations in neurotransmitter levels, indicating its potential role as a neuromodulator. This effect was particularly noted in studies examining its impact on glutamate signaling pathways .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

Study TypeFindings
Acute ToxicityNo significant adverse effects observed at low doses
Repeated Dose ToxicityHigh doses led to liver weight increases but no histopathological changes were reported
GenotoxicityNo genotoxic effects observed in bacterial reverse mutation assays

These findings indicate that while the compound exhibits biological activity, it also possesses a favorable safety profile at therapeutic doses.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
The compound has been investigated for its potential use as a drug candidate in various therapeutic areas, including:

  • Cancer Therapy : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. A study highlighted its role in inhibiting tumor growth through apoptosis induction in specific cancer types .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against resistant bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Case Study Example :
A recent clinical trial evaluated the efficacy of a modified version of this compound in treating multidrug-resistant bacterial infections. Results demonstrated a significant reduction in infection rates among participants, suggesting its potential as a novel therapeutic agent .

Biochemical Applications

2. Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance:

  • Matrix Metalloproteinases (MMPs) : It has been identified as an MMP12-specific peptide sequence inhibitor, which is crucial for tissue remodeling and repair processes. This inhibition can be beneficial in conditions like arthritis and fibrosis .

3. Peptide Synthesis
Due to its structural characteristics, this compound serves as a building block in peptide synthesis for various research applications, including:

  • Vaccine Development : Its ability to enhance immune responses makes it a valuable component in vaccine formulations aimed at improving efficacy against infectious diseases .

Nutritional Science Applications

4. Dietary Supplements
The compound is being explored for its role in nutritional supplements aimed at enhancing muscle recovery and growth due to its amino acid profile. It is particularly relevant for athletes and individuals engaging in high-intensity training.

5. Functional Foods
Research is ongoing into incorporating this compound into functional foods designed to improve health outcomes related to metabolic disorders, such as obesity and diabetes.

Data Table: Summary of Applications

Application AreaSpecific Use CasePotential Benefits
PharmaceuticalsCancer therapyInduces apoptosis in cancer cells
Antimicrobial agentEffective against resistant bacteria
BiochemistryEnzyme inhibition (MMP12)Reduces tissue remodeling issues
Peptide synthesisEnhances immune response
Nutritional ScienceDietary supplementsImproves muscle recovery
Functional foodsAids metabolic health

Comparison with Similar Compounds

Glutathione (GSH)

  • Structure : Tripeptide (γ-L-glutamyl-L-cysteinylglycine).
  • Key Differences: GSH contains a cysteine residue with a reactive thiol group, enabling direct participation in redox reactions. Ophthalmic Acid replaces cysteine with 2-aminobutyric acid, eliminating thiol-mediated antioxidant activity .
  • Biological Role: GSH is a potent cellular antioxidant, critical for maintaining redox balance and detoxification. The GSH:GSSG (oxidized glutathione) ratio is a key indicator of oxidative status .

Gamma-Glutamylglutamine (γ-Glu-Gln)

  • Structure: (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-carbamoylbutanoic acid.
  • Key Differences: Contains glutamine instead of 2-aminobutyric acid. Features a carbamoyl group (-CONH2) instead of carboxymethyl (-CH2COOH).
  • Biological Role: Involved in nitrogen metabolism and amino acid transport. Unlike Ophthalmic Acid, γ-Glu-Gln participates in glutamine storage and release in tissues .

(2S)-5-[(Diaminomethylidene)amino]-2-(dicarboxyamino)pentanoic Acid

  • Structure: Contains a diaminomethylidene (-NH-C(=NH)-NH2) and dicarboxyamino (-N(COOH)2) group.
  • Key Differences :
    • Additional nitrogen-rich functional groups enhance metal chelation capabilities.
  • Biological Role: Potential applications in chelating therapies for heavy metal poisoning, unlike Ophthalmic Acid’s role in oxidative stress .

(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic Acid

  • Structure : Modified with a diphenylethoxy group .
  • Key Differences :
    • The lipophilic diphenylethoxy moiety increases membrane permeability.
  • Biological Role :
    • Enhanced bioavailability makes it suitable for central nervous system targeting , contrasting with Ophthalmic Acid’s extracellular antioxidant roles .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role
Ophthalmic Acid C11H18N4O6 302.29* Carboxymethyl, 2-aminobutanoyl Oxidative stress biomarker
Glutathione (GSH) C10H17N3O6S 307.32 Thiol (-SH), glutamate backbone Redox balance, detoxification
Gamma-Glutamylglutamine (γ-Glu-Gln) C10H17N3O6 275.26 Carbamoyl, glutamine Nitrogen metabolism
(2S)-5-[(Diaminomethylidene)amino]... C8H14N4O6 262.22 Diaminomethylidene, dicarboxyamino Metal chelation

*Calculated based on molecular formula.

Research Findings and Implications

  • Structural Similarity vs. Functional Divergence : While Ophthalmic Acid shares a backbone with glutathione, the absence of a thiol group limits its direct antioxidant activity. Instead, it may modulate glutathione synthesis or act as a competitive inhibitor .
  • Bioactivity : Studies suggest Ophthalmic Acid accumulates in mitochondria under oxidative stress, indicating a role in cellular adaptation to redox imbalance .
  • Comparative Methods : Structural similarity assessments (e.g., Tanimoto coefficient, pharmacophore mapping) highlight the importance of functional group alignment in predicting bioactivity .

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid be determined experimentally?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA or IB) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Monitor retention times and peak symmetry, comparing against racemic standards. Optical rotation measurements ([α]D) at 20°C in aqueous solution can supplement chromatographic data .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodology :

  • NMR : Acquire 2D experiments (HSQC, HMBC) to resolve overlapping signals in the δ 1.5–3.5 ppm region (amide protons and carboxymethyl groups). ¹³C NMR should confirm carbonyl resonances (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to observe [M+H]+ and fragment ions (e.g., loss of the carboxymethyl group at m/z 130.05) .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodology : A stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc-protected (2S)-2-aminobutanoic acid. Activate the carboxyl group with HBTU/DIPEA, and sequentially couple the carboxymethylamino and 5-oxopentanoic acid moieties. Deprotect with 20% piperidine/DMF and cleave from the resin using TFA:water:TIPS (95:2.5:2.5) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting in amide protons) be resolved?

  • Methodology : Perform variable-temperature NMR (VT-NMR) to assess dynamic processes like hindered rotation of the carboxymethyl group. If splitting persists, use DFT calculations (B3LYP/6-31G*) to model rotamer populations and compare computed chemical shifts with experimental data .

Q. What strategies optimize the synthesis yield while minimizing steric hindrance during coupling?

  • Methodology :

  • Use microwave-assisted synthesis at 50°C to enhance coupling efficiency.
  • Introduce orthogonal protecting groups (e.g., Alloc for the α-amine) to reduce side reactions.
  • Monitor reaction progress via LC-MS and adjust equivalents of coupling reagents (e.g., HATU vs. HBTU) based on steric bulk .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

  • Methodology : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS) at pH 2–12. Track hydrogen bonding between the carboxymethyl group and water molecules. Complement with QSPR models to predict hydrolysis rates of the amide bond .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the guanidine moiety?

  • Methodology :

  • Measure experimental pKa via potentiometric titration in 0.1 M KCl at 25°C.
  • Compare with DFT-derived pKa (COSMO-RS solvation model). Adjust computational parameters (e.g., solvent dielectric constant) if deviations exceed ±0.5 units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid
Reactant of Route 2
(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

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